![molecular formula C10H19NO5 B602377 Dexpanthenol impurity J CAS No. 49831-65-4](/img/structure/B602377.png)
Dexpanthenol impurity J
Overview
Description
Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium . It is used as a moisturizing agent for dry, itchy skin and rashes . Impurities in Dexpanthenol can arise from the synthesis process or degradation over time .
Synthesis Analysis
A stability-indicating RP-HPLC method was developed and validated for analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C 18 column using a mixture of 0.037 M monobasic potassium phosphate in water and methanol .
Molecular Structure Analysis
Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . Its molecular formula is C9H19NO4 .
Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .
Physical And Chemical Properties Analysis
Dexpanthenol has a molecular weight of 205.25, a density of 1.20 g/mL at 20 °C, a melting point of 64-69°C, and a boiling point of 118-120 °C (2.7 mmHg) .
Scientific Research Applications
Ophthalmology: Dry Eye Treatment
Dexpanthenol impurity J: has been evaluated for its efficacy in treating dry eye symptoms, particularly post-cataract surgery. A clinical trial demonstrated that eye drops containing Sodium Hyaluronate and Dexpanthenol significantly improved ocular surface conditions . The study reported an increase in tear break-up time and a decrease in corneal staining, indicating enhanced ocular surface health .
Dermatology: Skin Moisture Retention
Topical applications containing Dexpanthenol are known to increase the water content of skin epithelia, which is crucial for maintaining healthy skin and mucous membranes. This property makes it valuable for research into treatments for various skin conditions that involve dry or damaged skin .
Trichology: Hair Follicle Vitality
In the field of hair research, Dexpanthenol impurity J has shown promise in promoting cell growth and preventing cell senescence and apoptosis in cultured human hair follicle cells. It has been associated with stimulating hair growth by enhancing cell viability and reducing markers of apoptosis and cell senescence .
Pharmacology: Reference Standard
Dexpanthenol impurity J: serves as a reference standard in laboratory tests, particularly those prescribed in the European Pharmacopoeia. Its role as a standard helps ensure the quality and consistency of pharmaceutical products .
Future Directions
Dexpanthenol has multiple pharmacological effects and has been employed to treat various skin disorders such as Atopic Dermatitis . It improves skin barrier function, reduces acute and frequent flares, has a significant topical corticosteroid sparing effect, and enhances wound healing for skin lesions . This suggests that Dexpanthenol could be further explored for its potential in treating other skin conditions.
properties
IUPAC Name |
4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpanthenol impurity J |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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